molecular formula C18H24N4O4 B3761899 Ethyl 5-[[[1-(cyclohexylmethyl)triazole-4-carbonyl]amino]methyl]furan-2-carboxylate

Ethyl 5-[[[1-(cyclohexylmethyl)triazole-4-carbonyl]amino]methyl]furan-2-carboxylate

Cat. No.: B3761899
M. Wt: 360.4 g/mol
InChI Key: LWWLGTVPHGNRAA-UHFFFAOYSA-N
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Description

Ethyl 5-[[[1-(cyclohexylmethyl)triazole-4-carbonyl]amino]methyl]furan-2-carboxylate is a complex organic compound that features a furan ring, a triazole ring, and a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[[[1-(cyclohexylmethyl)triazole-4-carbonyl]amino]methyl]furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylate core, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the attachment of the cyclohexylmethyl group under specific reaction conditions, often requiring catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[[[1-(cyclohexylmethyl)triazole-4-carbonyl]amino]methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the triazole ring can yield triazolines.

Scientific Research Applications

Ethyl 5-[[[1-(cyclohexylmethyl)triazole-4-carbonyl]amino]methyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-[[[1-(cyclohexylmethyl)triazole-4-carbonyl]amino]methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The furan ring may interact with biological membranes, affecting their permeability and function. The cyclohexylmethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-[[[1-(benzyl)triazole-4-carbonyl]amino]methyl]furan-2-carboxylate: Similar structure but with a benzyl group instead of a cyclohexylmethyl group.

    Ethyl 5-[[[1-(methyl)triazole-4-carbonyl]amino]methyl]furan-2-carboxylate: Similar structure but with a methyl group instead of a cyclohexylmethyl group.

Uniqueness

The uniqueness of Ethyl 5-[[[1-(cyclohexylmethyl)triazole-4-carbonyl]amino]methyl]furan-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexylmethyl group enhances its lipophilicity, while the triazole and furan rings provide multiple sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

ethyl 5-[[[1-(cyclohexylmethyl)triazole-4-carbonyl]amino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-2-25-18(24)16-9-8-14(26-16)10-19-17(23)15-12-22(21-20-15)11-13-6-4-3-5-7-13/h8-9,12-13H,2-7,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWLGTVPHGNRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)C2=CN(N=N2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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